2-Amino-4-bromo-6-methylphenol
Overview
Description
The compound 2-Amino-4-bromo-6-methylphenol is a derivative of phenol, which is a class of compounds known for their aromatic nature and the presence of a hydroxyl group attached to a benzene ring. The specific structure of this compound includes an amino group, a bromine atom, and a methyl group, which are substituted at the 2nd, 4th, and 6th positions of the phenol ring, respectively. This structure suggests potential for various chemical reactions and interactions due to the presence of these functional groups.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a compound with a similar structure, 2-(N,N-biscarboxymethyl)aminomethyl-6-benzoyl-4-methylphenol, was synthesized through a sequence of reactions starting from 4-methylphenol, involving esterification, Fries rearrangement, chloromethylation, amination, and hydrolysis . Another related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, was synthesized via the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . These methods highlight the versatility of phenolic compounds in chemical synthesis and the potential routes that could be applied to synthesize 2-Amino-4-bromo-6-methylphenol.
Molecular Structure Analysis
The molecular structure of phenolic compounds can be characterized using various spectroscopic techniques. For example, the Schiff base compound (E)-2-(((4-bromophenyl)imino)methyl)-6-methylphenol was characterized by experimental X-ray, IR, NMR, and UV-Vis spectral data . Similarly, the structure of 2-Amino-4-bromo-6-methylphenol could be elucidated using these techniques to confirm the positions of the substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
Phenolic compounds are known to participate in a variety of chemical reactions. The study of 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 reveals that enzymes can catalyze the cleavage of aromatic rings, such as that of 2-aminophenol, leading to products like 2-aminomuconic acid semialdehyde . This indicates that 2-Amino-4-bromo-6-methylphenol could also undergo enzymatic ring cleavage, potentially leading to novel biodegradation pathways or synthesis routes for new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are influenced by their functional groups. For instance, the coordination behavior of a related compound, 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol, with copper (II) ions was studied, showing the formation of various complexes in different conditions . This suggests that 2-Amino-4-bromo-6-methylphenol could also form metal complexes, which could be relevant in catalysis or material science. Additionally, the presence of the amino and bromo substituents could affect the compound's solubility, boiling point, and reactivity, which are important properties in the context of chemical synthesis and application.
Scientific Research Applications
Synthesis and Properties
Electrochemical and Magnetic Properties : 2-Amino-4-bromo-6-methylphenol has been utilized in the synthesis of new asymmetric dicopper(II) complexes. These complexes exhibit varied electrochemical and magnetic properties, which are influenced by the exogenous bridging motifs and the substituent at the para position of the phenolic ring. This kind of research is significant in the field of transition metal chemistry, especially for applications in magnetic materials and electrochemical sensors (Mahalakshmy, Venkatesan, Rao, Kannappan, & Rajendiran, 2004).
Crystal Structure and Computational Chemistry : The compound has been used in the synthesis of Schiff bases, characterized by X-ray diffraction (XRD) and UV-Vis spectroscopy. This kind of research is pivotal in materials science for understanding the molecular structure and properties of new compounds (Demircioğlu, Kaştaş, Kaştaş, & Ersanli, 2021).
Chemical Reactions and Mechanisms
Electrophilic Substitution with Rearrangement : This compound is involved in reactions like bromination of dimethylphenols, leading to various products depending on the conditions. Understanding these reactions is crucial in organic synthesis and the development of new chemical processes (Brittain, Mare, Newman, & Chin, 1982).
Biomimetic Iron Complexes : 2-Amino-4-bromo-6-methylphenol has been utilized in the study of biomimetic iron(II)-2-aminophenolate complexes. These studies are relevant for understanding the mechanism of enzyme reactions and developing synthetic catalysts (Chakraborty, Bhunya, Paul, & Paine, 2014).
Applications in Catalysis
Catechol Oxidase Models : Research has been conducted on less symmetrical dicopper(II) complexes as models for catechol oxidase, an enzyme important in biochemistry. These studies contribute to understanding enzymatic reactions and designing synthetic enzymes (Merkel, Möller, Piacenza, Grimme, Rompel, & Krebs, 2005).
Phosphodiesterase Functional Models : The compound has been used in the synthesis of dinickel(II) complexes that serve as functional models for phosphodiesterase, an enzyme significant in medicinal chemistry and drug design (Ren, Lu, Cai, Shi, Jiang, Chen, Zheng, & Liu, 2011).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-bromo-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFDRJARZUTLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501013 | |
Record name | 2-Amino-4-bromo-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-6-methylphenol | |
CAS RN |
343269-52-3 | |
Record name | 2-Amino-4-bromo-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343269-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-bromo-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.